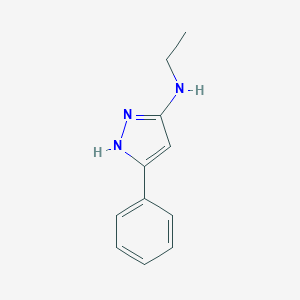

N-ethyl-5-phenyl-1H-pyrazol-3-amine

Vue d'ensemble

Description

N-ethyl-5-phenyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-phenyl-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often require mild temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for its intended applications .

Analyse Des Réactions Chimiques

Types of Reactions

N-ethyl-5-phenyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; typically conducted at low temperatures.

Substitution: Various nucleophiles; reaction conditions depend on the nature of the substituent being introduced.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with varying functional groups.

Applications De Recherche Scientifique

Chemical Synthesis Applications

N-ethyl-5-phenyl-1H-pyrazol-3-amine serves as a building block in the synthesis of more complex heterocyclic compounds. It is often utilized in the development of new pyrazole derivatives, which can exhibit a range of biological activities. The synthesis typically involves cyclocondensation reactions with hydrazines and 1,3-dicarbonyl compounds, allowing for the creation of various substituted pyrazoles.

Table 1: Synthetic Routes for this compound

| Route | Reagents | Conditions |

|---|---|---|

| Cyclocondensation | Hydrazine + 1,3-dicarbonyl compounds | Reflux in ethanol |

| Substitution | Nucleophilic agents | Varies based on substituent |

| Oxidation | Hydrogen peroxide | Room temperature |

| Reduction | Sodium borohydride | Anhydrous conditions |

Biological Research Applications

The compound has been investigated for its potential as a ligand for various biological targets, including enzymes and receptors. Research indicates that this compound may possess significant anti-inflammatory , anticancer , and antimicrobial activities.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of N-ethyl pyrazoles exhibited substantial antibacterial effects against Gram-negative bacteria, including Haemophilus influenzae. The minimum inhibitory concentration (MIC) values were notably low, indicating potent activity. For instance, one derivative showed an MIC of 0.49 μg/ml against H. influenzae .

Medicinal Chemistry Applications

In medicinal chemistry, this compound has been explored for its therapeutic properties:

Therapeutic Properties

- Anti-inflammatory : Potential to inhibit pathways involved in inflammation.

- Anticancer : Investigated for effects on cancer cell growth and proliferation.

- Antimicrobial : Shown effectiveness against various bacterial strains.

Material Science Applications

Beyond biological applications, this compound is also utilized in the development of specialized materials. For example, it has been used in creating UV stabilizers and liquid crystals, which are critical in electronics and optics industries.

Mécanisme D'action

The mechanism of action of N-ethyl-5-phenyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the nature of the interaction . For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby modulating signaling pathways involved in cell proliferation and inflammation .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-aminopyrazole: A precursor for the synthesis of various heterocyclic compounds.

5-aminopyrazole: Known for its applications in medicinal chemistry and as a building block for more complex molecules.

N-methyl-5-phenyl-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

N-ethyl-5-phenyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Activité Biologique

N-ethyl-5-phenyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with an ethyl group at the nitrogen position and a phenyl group at the 5-position. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable scaffold in drug design.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, derivatives of pyrazole compounds have been tested against E. coli, S. aureus, P. mirabilis, and B. subtilis, demonstrating varying degrees of inhibition (see Table 1) .

- Anti-inflammatory Properties : this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha. It acts on pathways involving p38 MAPK, which is crucial in inflammatory responses .

- Anticancer Potential : The compound has been evaluated for its anticancer activity against several human tumor cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). It has shown promising results in inhibiting cell proliferation and inducing apoptosis .

- Antioxidant Activity : Its antioxidant properties contribute to cellular protection against oxidative stress, which is vital in preventing various diseases .

The mechanism of action for this compound involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways, such as p38 MAPK, leading to reduced cytokine production.

- Receptor Modulation : It may act as a ligand for various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis .

Study on Antimicrobial Activity

In a study evaluating the antimicrobial activity of pyrazole derivatives, this compound was tested at concentrations of 1000 μg/mL using the well diffusion method. The results indicated that several derivatives exhibited significant zones of inhibition against E. coli and S. aureus, suggesting potential for development as antimicrobial agents (Table 1).

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| 10a | 15 | E. coli |

| 10b | 12 | S. aureus |

| 10c | 18 | P. mirabilis |

Study on Anti-inflammatory Effects

A recent investigation into the anti-inflammatory effects of N-substituted pyrazoles demonstrated that the compound significantly inhibited LPS-induced TNF-alpha release in vitro, showcasing its potential as an anti-inflammatory therapeutic agent .

Propriétés

IUPAC Name |

N-ethyl-5-phenyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-12-11-8-10(13-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBQUUGDNAOQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NNC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544335 | |

| Record name | N-Ethyl-5-phenyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101476-66-8 | |

| Record name | N-Ethyl-5-phenyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.